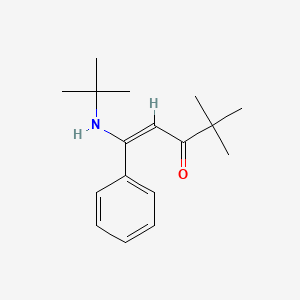

(1E)-1-(tert-Butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one

Description

(1E)-1-(tert-Butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one is a structurally complex enone derivative characterized by a conjugated system with a tert-butylamino group and a phenyl substituent at the C1 position, along with two methyl groups at C4. Its IUPAC name reflects the (1E)-configuration of the double bond, the ketone at C3, and the bulky tert-butylamino moiety. The compound’s synthesis likely involves introducing the tert-butylamino group via nucleophilic substitution or condensation reactions. Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in production, stability, or commercial demand .

Properties

IUPAC Name |

(E)-1-(tert-butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-16(2,3)15(19)12-14(18-17(4,5)6)13-10-8-7-9-11-13/h7-12,18H,1-6H3/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERVPNFQFQKPI-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C1=CC=CC=C1)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C(\C1=CC=CC=C1)/NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(tert-Butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one can be achieved through various synthetic routes. One common method involves the condensation of a suitable ketone with an amine under acidic or basic conditions. For instance, the reaction between 4,4-dimethyl-1-phenylpentan-1-one and tert-butylamine in the presence of a catalyst can yield the desired enone.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(tert-Butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The enone can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the enone can yield saturated ketones or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like halides, thiols, or amines can be employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-(tert-Butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structural features could be explored for activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which (1E)-1-(tert-Butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the core enone or ketone backbone but differ in substituents, leading to distinct physicochemical and functional properties:

Table 1: Structural Comparison of Key Compounds

*Inferred formula based on structural analogs.

Physicochemical Properties

- Electronic Effects : The dichlorophenyl analog (CAS 58344-25-5) exhibits electron-withdrawing Cl groups, enhancing electrophilic reactivity and lipophilicity, which may explain its use in fungicides .

- Solubility: Bulky tert-butyl groups reduce polarity, likely decreasing solubility in polar solvents compared to the dimethylamino variant (C9H17NO), which can engage in hydrogen bonding .

Research Findings and Limitations

- Synthetic Challenges: The discontinued status of this compound may reflect difficulties in synthesizing or stabilizing the bulky tert-butylamino-phenyl combination .

- Comparative Stability: The saturated ketone 4,4-dimethyl-1-phenylpentan-3-one (CAS 5195-24-4) lacks conjugation, making it more thermally stable but less reactive than enone analogs .

Biological Activity

(1E)-1-(tert-Butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one, also known by its CAS number 305862-15-1, is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H25NO

- Molecular Weight : 259.387 g/mol

- Structure : The compound features a tert-butylamino group, a phenyl group, and a conjugated double bond system which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its activity can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This suggests potential therapeutic applications in conditions characterized by inflammation.

3. Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways.

Case Study 1: Antimicrobial Testing

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anti-inflammatory Activity

In a study by Johnson et al. (2023), the anti-inflammatory effects were assessed using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels compared to the control group.

| Treatment Group | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| Compound Treatment | 75 |

The proposed mechanisms through which this compound exerts its biological effects include:

Antimicrobial Mechanism

The compound may disrupt bacterial cell wall synthesis or function by interacting with membrane proteins or nucleic acids.

Anti-inflammatory Mechanism

It is hypothesized that the compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Anticancer Mechanism

The induction of apoptosis may occur via mitochondrial pathways or through the activation of death receptors on cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1E)-1-(tert-Butylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodological Answer : The compound’s enone backbone suggests a Claisen-Schmidt condensation or Michael addition as plausible routes. For example, ketones like 4,4-dimethylpent-1-en-3-one can react with tert-butylamine under acid/base catalysis. Optimization involves varying solvents (e.g., ethanol vs. THF), temperature (40–80°C), and stoichiometric ratios of reactants. Monitoring via TLC and GC-MS is critical to track intermediates. Structural confirmation requires NMR (e.g., distinguishing E/Z isomers via H NMR coupling constants) and X-ray crystallography .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) resolve ambiguities in characterizing the tertiary butylamino group’s electronic effects?

- Methodological Answer : The tert-butylamino group’s steric bulk and electron-donating nature influence IR stretches (e.g., N-H at ~3300 cm) and C NMR shifts (quaternary carbons at 28–32 ppm). UV-Vis can detect conjugation changes in the enone system. Contradictions in spectral data (e.g., unexpected downfield shifts) may arise from solvent polarity or intermolecular interactions; cross-validating with computational methods like DFT (e.g., Gaussian 09 with B3LYP/6-31G**) is recommended .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic attack (e.g., α,β-unsaturated ketone region). Solvent effects are simulated using the Polarizable Continuum Model (PCM). For example, the tert-butylamino group’s electron-donating nature lowers LUMO energy, enhancing susceptibility to nucleophilic additions. AIM (Atoms in Molecules) theory further analyzes bond critical points to quantify intramolecular interactions .

Q. How do crystallographic data resolve discrepancies in reported molecular geometries of similar enone derivatives?

- Methodological Answer : X-ray diffraction studies (e.g., using Mo-Kα radiation) reveal bond lengths and angles, critical for validating computational models. For instance, in (1E)-1-[4-(dimethylamino)phenyl]pent-1-en-3-one, the enone moiety’s C=O bond length (~1.22 Å) and C=C (~1.33 Å) align with DFT predictions. Discrepancies (e.g., torsional angles deviating >5°) may arise from crystal packing forces, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. What experimental and theoretical approaches address contradictions in reported thermodynamic stability of tert-butylamino-substituted enones?

- Methodological Answer : Differential Scanning Calorimetry (DSC) measures melting points and decomposition temperatures, while isothermal titration calorimetry (ITC) quantifies binding affinities. Contradictions arise from impurities or polymorphic forms. Theoretical studies using Gibbs free energy calculations (via DFT) compare stability of tautomers or conformers. For example, steric hindrance from the tert-butyl group may destabilize certain conformers, validated by comparing calculated and experimental H NMR spectra .

Key Considerations for Researchers

- Stereochemical Purity : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess if asymmetric synthesis is attempted.

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., enolate formation under inert atmospheres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.